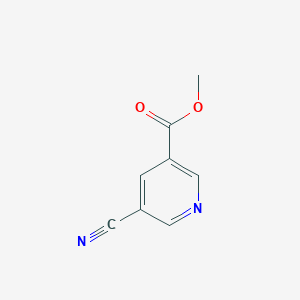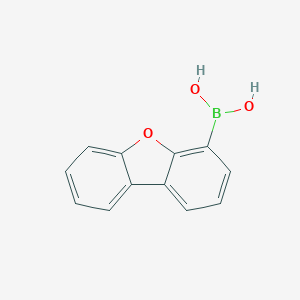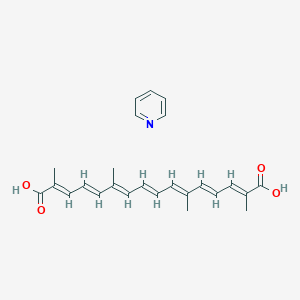
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds, which are known for their diverse applications in various fields of science. Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method, which will be discussed in detail in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
Mecanismo De Acción
The mechanism of action of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins, DNA, and RNA. This interaction can result in changes to the structure and function of these molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has various advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, this compound has various biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of this compound is that it is a complex molecule that requires expertise and specialized equipment for its synthesis and purification.
Direcciones Futuras
There are various future directions for the study of pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid. One future direction is the development of new synthetic methods for this compound, which could potentially increase its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes. Furthermore, the development of new materials and compounds based on pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid could lead to the discovery of new applications in various fields of science.
Métodos De Síntesis
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is synthesized using a specific method. The synthesis of this compound involves the reaction of pyridine with a specific organic compound in the presence of a catalyst. The reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the development of new materials, such as liquid crystals, OLEDs, and conducting polymers. Additionally, pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is used in the study of various biological processes, including enzyme catalysis, protein folding, and DNA replication.
Propiedades
Número CAS |
102601-40-1 |
|---|---|
Nombre del producto |
pyridine; (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
Fórmula molecular |
C25H29NO4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
pyridine;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.C5H5N/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;1-2-4-6-5-3-1/h5-14H,1-4H3,(H,21,22)(H,23,24);1-5H/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+; |
Clave InChI |
GUBBAMAOBVKDMC-DWBLJZBXSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.C1=CC=NC=C1 |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.C1=CC=NC=C1 |
Otros números CAS |
102601-40-1 |
Sinónimos |
crocetin, pyridine salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



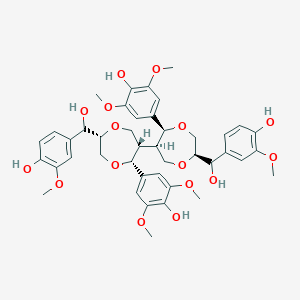
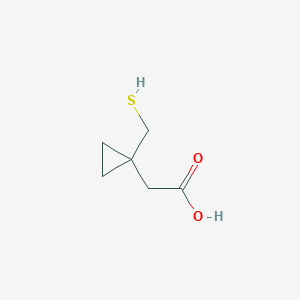
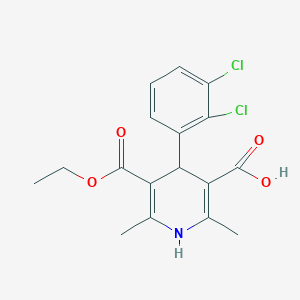
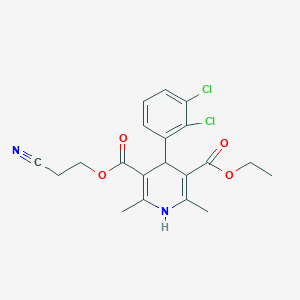
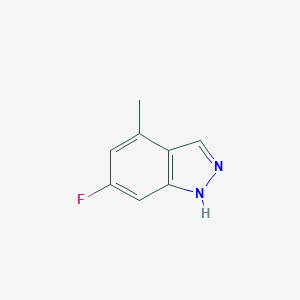
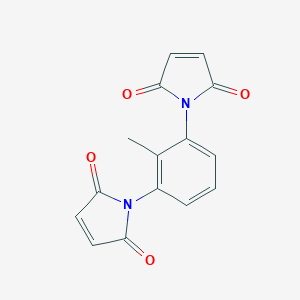
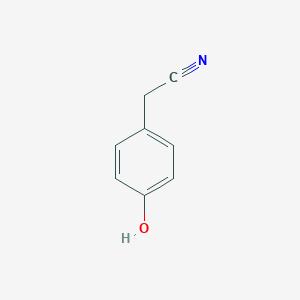
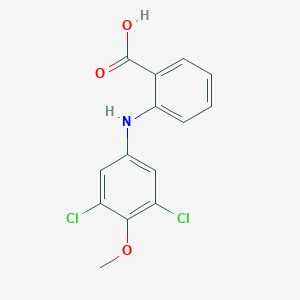
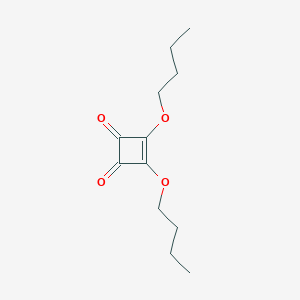
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
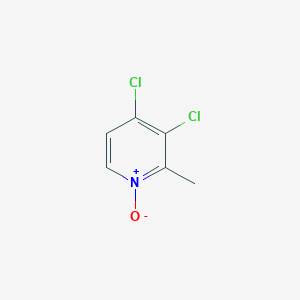
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
